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Compound of Interest

Compound Name: DWP-05195

Cat. No.: B15577635

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel analgesic agent DWP-05195 and
traditional opioids, focusing on their mechanisms of action, preclinical and clinical data, and
safety profiles. The information is intended to assist researchers and drug development
professionals in understanding the potential of DWP-05195 as an alternative to opioid-based
pain therapies.

Executive Summary

DWP-05195 is a first-in-class, orally administered antagonist of the Transient Receptor
Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling. In contrast, opioids
exert their analgesic effects through the activation of opioid receptors (mu, delta, and kappa) in
the central nervous system. While opioids are potent analgesics, their use is associated with a
significant burden of side effects, including respiratory depression, dependence, and addiction.
DWP-05195 presents a non-opioid mechanism of action that may offer a safer alternative for
pain management.

This guide summarizes the available data for both compound classes, highlighting the
differences in their pharmacological profiles. It is important to note that direct comparative
studies between DWP-05195 and opioids are not yet publicly available. The clinical data for
DWP-05195 is currently limited to a first-in-human study in healthy volunteers.
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Mechanism of Action
DWP-05195: A TRPV1 Antagonist

DWP-05195 functions by blocking the TRPV1 receptor, which is a non-selective cation channel
primarily expressed on nociceptive sensory neurons. TRPV1 is activated by various noxious
stimuli, including heat, protons (low pH), and capsaicin (the pungent component of chili
peppers). By antagonizing this receptor, DWP-05195 is designed to inhibit the transmission of
pain signals at their origin.

Opioids: Agonists of Opioid Receptors

Opioids, such as morphine and fentanyl, bind to and activate opioid receptors, which are G-
protein coupled receptors located throughout the central and peripheral nervous systems.[1][2]
Activation of these receptors leads to a cascade of intracellular signaling events that ultimately
reduce neuronal excitability and the release of nociceptive neurotransmitters, resulting in
analgesia.[1][2]

Signaling Pathways

The distinct mechanisms of action of DWP-05195 and opioids are reflected in their downstream

signaling pathways.

Intracellular

Extracellular Cell Membrane Inhibition of

Pain Signal
Noxious Stimuli Activates
(Heat, Protons, Capsaicin) TRPV1 Channel Y

Ca2+/Na+ Influx ——p» Pain Signal

Blocks Transmission
DWP-05195

Click to download full resolution via product page

DWP-05195 Signaling Pathway.
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Comparative Data
Efficacy

DWP-05195: A first-in-human, double-blind, placebo-controlled, randomized, dose-escalation
study in healthy volunteers demonstrated that DWP-05195 has a dose-dependent effect on
pain perception. The study measured the heat pain threshold (HPtr) and heat pain tolerance

(HPtol).

5 Change in HPtr from Change in HPtol from
ose
Baseline (°C) Baseline (°C)
Placebo 0.6 -0.1
50 mg 1.1-33 09-15

Data from a first-in-human study in healthy volunteers.[3]

A clinical trial to evaluate the efficacy and safety of DWP-05195 in subjects with post-herpetic
neuralgia has been registered (NCT01557010), but the results are not yet publicly available.
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Opioids: The efficacy of opioids in managing acute and chronic pain is well-established.
However, their long-term efficacy for chronic non-cancer pain is debated due to the
development of tolerance and other adverse effects.

Safety and Tolerability

DWP-05195: In the first-in-human study, DWP-05195 was well-tolerated in single doses up to
600 mg and multiple doses up to 400 mg once daily for 8 days.[4] No serious adverse events
were reported. Common adverse events were generally mild and transient.

Opioids: Opioids are associated with a wide range of adverse effects, which can be dose-
limiting and impact a patient's quality of life.

System Common Adverse Effects of Opioids

Gastrointestinal Nausea, vomiting, constipation

Sedation, dizziness, confusion, euphoria,
Central Nervous System ) ]
respiratory depression

Dermatological Pruritus (itching), rash

Cardiovascular Bradycardia, hypotension

oth Physical dependence, addiction, tolerance,
er
withdrawal syndrome

Experimental Protocols
DWP-05195: First-in-Human Study Protocol

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-dose
escalation study in healthy male volunteers.[4]

Single-Dose Phase:
o Cohorts: Sequential dose-escalation cohorts (e.g., 10, 25, 50, 100, 200, 400, 600 mg).

e Administration: Single oral dose of DWP-05195 or placebo.
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o Assessments: Pharmacokinetics, safety, and tolerability were assessed. Pharmacodynamic
assessments included heat pain threshold (HPtr) and heat pain tolerance (HPtol) measured
using a thermal sensory analyzer.

Multiple-Dose Phase:
e Cohorts: Sequential dose-escalation cohorts (e.g., 100, 200, 400 mg).
o Administration: Once-daily oral doses of DWP-05195 or placebo for 8 days.

o Assessments: Similar to the single-dose phase, with assessments at steady-state.

Opioids: Representative In Vivo Analgesia Protocol (Hot
Plate Test)

Objective: To assess the analgesic effect of an opioid in a rodent model of thermal pain.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 + 0.5°C).
Procedure:

e Acclimation: Animals are acclimated to the testing room and the hot plate apparatus.

o Baseline Measurement: The baseline latency to a nociceptive response (e.g., licking a hind
paw or jumping) is recorded for each animal before drug administration. A cut-off time (e.qg.,
30-60 seconds) is used to prevent tissue damage.

e Drug Administration: Animals are administered the opioid (e.g., morphine) or vehicle control
via a specified route (e.g., intraperitoneal, subcutaneous).

o Post-treatment Measurements: The latency to the nociceptive response is measured at
various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).

o Data Analysis: The analgesic effect is typically expressed as the maximum possible effect
(%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time -
Baseline latency)] x 100.
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General Drug Development Workflow.
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Conclusion

DWP-05195, with its novel TRPV1 antagonist mechanism, represents a promising non-opioid
approach to pain management. Early clinical data in healthy volunteers suggest a favorable
safety and tolerability profile, along with evidence of target engagement. However, a
comprehensive comparison with opioids is hampered by the lack of direct comparative studies
and the absence of efficacy and safety data in patient populations. Future clinical trials,
particularly the results from the study in post-herpetic neuralgia, will be crucial in determining
the therapeutic potential of DWP-05195 and its place in the clinical management of pain
relative to established opioid therapies. Researchers are encouraged to monitor the progress
of DWP-05195's clinical development for further insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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